3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
This compound belongs to the thiazolo[3,2-a]pyrimidin-5-one class, characterized by a bicyclic core fused with a thiazole ring. Its structure includes a 2-methoxyphenyl-substituted piperazine moiety linked via a 2-oxoethyl chain at position 3 and an isopropyl group at position 7. The piperazine and thiazolo-pyrimidine motifs are critical for interactions with central nervous system targets, including 5-HT2A receptors, as seen in structurally related compounds .
Properties
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-15(2)17-13-21(28)26-16(14-30-22(26)23-17)12-20(27)25-10-8-24(9-11-25)18-6-4-5-7-19(18)29-3/h4-7,13,15-16H,8-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGSZONDJWHINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 1-(2-methoxyphenyl)piperazine through the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Thiazolopyrimidine Core Construction: The thiazolopyrimidine core is constructed by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the thiazolopyrimidine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, resulting in the formation of alcohol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine or thiazolopyrimidine moieties.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an alpha1-adrenergic receptor antagonist.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and its potential as a modulator of neurotransmitter systems.
Industrial Applications: Its chemical reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of smooth muscle contraction in blood vessels and the modulation of neurotransmitter release in the central nervous system .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogs include substituents on the piperazine ring, the nature of the alkyl/aryl group at position 7, and modifications to the thiazolo-pyrimidine core. Below is a comparative analysis:
*Estimated based on structural similarity to compound 11i .
Key Observations :
- Piperazine Substituents : The 2-methoxyphenyl group in the target compound may enhance selectivity for serotonin receptors compared to 4-substituted analogs (e.g., 11j, CAS 946342-01-4), as meta/para substitutions on phenylpiperazines often alter receptor binding .
Pharmacological Activity
- Serotonin Receptor Antagonism : Compound 11i (5-HT2A Ki = 12 nM) shows potent antagonism, while the target compound’s isopropyl group may further modulate receptor affinity .
- 5-HT1C&2 Antagonism : A related compound () inhibits oxytocin secretion via 5-HT2 receptors, highlighting the role of piperazine-thiazolo-pyrimidine hybrids in neuroendocrine regulation .
Physicochemical Properties
| Property | Target Compound | 11i | CAS 946342-01-4 |
|---|---|---|---|
| Calculated LogP* | ~3.8 (estimated) | 3.5 | 2.9 |
| Solubility (µg/mL)** | <10 (predicted) | 15–20 | 25–30 |
| Melting Point (°C) | Not reported | 180–182 | Not reported |
Estimated using ChemDraw. *Based on lipophilicity trends in .
Biological Activity
The compound 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research on similar compounds indicates that derivatives of piperazine often exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds with piperazine structures have shown efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
- Anticancer Properties : Certain thiazolo-pyrimidinones have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antibacterial and Antifungal Activities : Some derivatives have been reported to possess significant antibacterial properties, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
The exact mechanisms by which this specific compound exerts its biological effects are still under investigation. However, insights can be drawn from related studies:
- Receptor Binding Affinity : Research has shown that similar compounds exhibit high affinity for serotonin receptors (5-HT_1A) and dopamine receptors (D_2), which are crucial in the treatment of mood disorders .
- Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression and inflammation, such as phospholipase A2 (PLA2) .
Case Studies and Research Findings
A review of literature reveals several significant findings regarding the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
